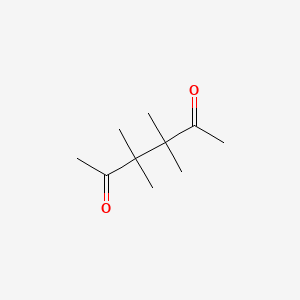
Chromium--zirconium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium–zirconium (2/1) is a compound that combines the elements chromium and zirconium in a 2:1 ratio. This compound is known for its unique properties, including high thermal and electrical conductivity, significant chemical resistance, and relatively high hardness. These characteristics make it valuable in various industrial and scientific applications.
準備方法
The preparation of chromium–zirconium (2/1) can be achieved through several synthetic routes. One common method involves the synthesis from elements, where chromium and zirconium are combined directly. Another approach is the boron thermal reduction of oxides, where a mixture of chromium and zirconium oxides is reduced using boron. Carbothermal reduction, which involves the reduction of metal oxides with carbon, is also used. Additionally, metallothermic reduction of metal oxides and boron mixtures, as well as boron-carbide reduction, are employed to produce this compound .
化学反応の分析
Chromium–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. In high-temperature environments, chromium and zirconium interdiffuse, leading to the formation of a ZrCr₂ layer. This interdiffusion changes the interfacial microstructure and affects the fracture mechanism of the coating under external loading . The compound also participates in photocatalytic reactions, where zirconium-doped chromium IV oxide nanocomposites are used to degrade organic dyes under UV light .
科学的研究の応用
Chromium–zirconium (2/1) has numerous scientific research applications. In chemistry, it is used as a sintering additive to improve the properties of boron carbide and titanium diboride ceramics . In biology and medicine, zirconium-based compounds are explored for their anti-microbial, antioxidant, and anti-cancer properties . In industry, chromium–zirconium (2/1) is applied in ultrahigh temperature ceramics for supersonic aircraft and gas turbine assemblies .
作用機序
The mechanism of action of chromium–zirconium (2/1) involves its interaction with various molecular targets and pathways. For instance, chromium supplementation has been shown to influence mitochondrial ATP synthase, impacting cellular energy production and metabolic regulation . The compound’s photocatalytic properties are attributed to the presence of zirconium-doped chromium IV oxide, which enhances the degradation of organic dyes under UV light .
類似化合物との比較
Chromium–zirconium (2/1) can be compared with other similar compounds, such as chromium diboride and zirconium diboride. These compounds share some properties, such as high thermal and electrical conductivity and chemical resistance. chromium–zirconium (2/1) is unique in its specific ratio of chromium to zirconium, which imparts distinct characteristics and applications. Other similar compounds include zirconium-based metal-organic frameworks and zirconium-doped chromium IV oxide nanocomposites .
特性
CAS番号 |
12053-41-7 |
|---|---|
分子式 |
Cr2Zr |
分子量 |
195.22 g/mol |
IUPAC名 |
chromium;zirconium |
InChI |
InChI=1S/2Cr.Zr |
InChIキー |
XLLSGTIDHUWQLF-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Cr].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)









